molecular formula C9H10BrNO B14837752 2-Bromo-5-cyclopropoxy-4-methylpyridine

2-Bromo-5-cyclopropoxy-4-methylpyridine

Cat. No.: B14837752
M. Wt: 228.09 g/mol
InChI Key: FLOPATGPWADBDD-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopropoxy-4-methylpyridine is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the second position, a cyclopropoxy group at the fifth position, and a methyl group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyclopropoxy-4-methylpyridine typically involves the bromination of 5-cyclopropoxy-4-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the purification of the compound is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyclopropoxy-4-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, are employed in the presence of solvents such as tetrahydrofuran (THF) or toluene.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted pyridines can be obtained.

    Coupling Products: Biaryl compounds or other complex structures are formed through coupling reactions.

    Oxidation and Reduction Products: Different oxidized or reduced forms of the original compound are produced.

Scientific Research Applications

2-Bromo-5-cyclopropoxy-4-methylpyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be utilized in the development of novel materials with unique properties.

    Biological Studies: Researchers use it to study the interactions of bromopyridines with biological systems, including their potential as inhibitors or activators of certain biological pathways.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclopropoxy-4-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the bromine atom and the cyclopropoxy group can influence the compound’s binding affinity and specificity. The molecular targets and pathways involved vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylpyridine: Lacks the cyclopropoxy group, making it less sterically hindered.

    5-Bromo-2-cyclopropoxy-4-methylpyridine: Similar structure but with the bromine atom at a different position.

    2-Bromo-5-methylpyridine: Lacks the cyclopropoxy group, affecting its reactivity and applications.

Uniqueness

2-Bromo-5-cyclopropoxy-4-methylpyridine is unique due to the combination of the bromine atom, cyclopropoxy group, and methyl group on the pyridine ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in various fields.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-bromo-5-cyclopropyloxy-4-methylpyridine

InChI

InChI=1S/C9H10BrNO/c1-6-4-9(10)11-5-8(6)12-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

FLOPATGPWADBDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1OC2CC2)Br

Origin of Product

United States

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